Methylenecyclohexane
Overview
Description
Methylenecyclohexane, also known as methylidenecyclohexane, is an organic compound with the molecular formula C₇H₁₂. It is an unsaturated hydrocarbon, containing a cyclohexane ring with a methylene group attached. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Methylenecyclohexane is an organic compound with the molecular formula C7H12 . It is an unsaturated hydrocarbon, containing a cyclohexane ring with a methylene (methylidine) group attached . .
Mode of Action
It can be produced by a Wittig reaction or a reaction with a Tebbe’s reagent from cyclohexanone . It can also be synthesized as a side product of the dehydration of 2-methylcyclohexanol into 1-methylcyclohexene .
Biochemical Pathways
It’s known that environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous dna-methylation status throughout the genome .
Pharmacokinetics
Its molecular weight is96.170 g/mol , which may influence its absorption and distribution in the body.
Result of Action
Changes in dna methylation add biological plausibility to the increasingly recognized contribution of environmental chemicals to disease burden .
Action Environment
Environmental factors can shape gene expression and subsequent health outcomes. Indeed, early changes in DNA methylation have been proposed to dictate how an organism responds to stressors later in life, enabling adverse childhood experiences to become biologically ‘embedded’ by leaving genetic traces with life-long consequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenecyclohexane can be synthesized through several methods:
Tebbe’s Reagent: Cyclohexanone can also react with Tebbe’s reagent to produce this compound.
Dehydration of 2-Methylcyclohexanol: This method involves the dehydration of 2-methylcyclohexanol, resulting in this compound as a side product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form secondary organic aerosols through gas-phase ozonolysis.
Addition Reactions: The methylene group allows for addition reactions, such as hydroboration-oxidation, to form alcohols.
Polymerization: this compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions:
Oxidation: Ozone (O₃) is commonly used for the ozonolysis of this compound.
Hydroboration-Oxidation: Borane (BH₃) followed by hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are used for hydroboration-oxidation reactions.
Polymerization: Catalysts such as titanium tetrachloride (TiCl₄) and aluminum alkyls are used in polymerization reactions.
Major Products:
Oxidation: Secondary organic aerosols.
Hydroboration-Oxidation: Cyclohexanol derivatives.
Polymerization: Polymers with this compound units.
Scientific Research Applications
Methylenecyclohexane has several applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Methylcyclohexane: A saturated hydrocarbon with a similar structure but lacks the methylene group.
Cyclohexane: A fully saturated hydrocarbon with no double bonds.
Methylenecyclopropane: Another unsaturated hydrocarbon with a smaller ring structure.
Uniqueness: Methylenecyclohexane is unique due to the presence of the methylene group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its saturated counterparts.
Properties
IUPAC Name |
methylidenecyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULMNMJFAZWLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061595 | |
Record name | Methylenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-37-6 | |
Record name | Methylenecyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylenecyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylenecyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methylenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenecyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methylenecyclohexane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methylenecyclohexane?
A1: this compound has the molecular formula C7H12 and a molecular weight of 96.17 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound and its derivatives?
A2: Several spectroscopic techniques have been employed to study this compound and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been widely used to study the conformational behavior of this compound [, , , ], determine the stereochemistry of reaction products [, ], and analyze the structure of polymers derived from this compound [, , ].
- Infrared (IR) Spectroscopy: IR spectroscopy has been used to analyze the structure of polymers derived from this compound [] and study the ring inversion vibrations of this compound and related compounds [].
- Mass Spectrometry (MS): MS techniques, including high-resolution electron impact MS and low-resolution chemical ionization MS, have been used to characterize reaction products of this compound [].
- Ultraviolet Photoelectron Spectroscopy (UPS): This technique has been employed to study the through-space interactions of the double bond in this compound with remote polar substituents [].
Q3: How does the stereochemistry of this compound derivatives influence their reactivity?
A4: The stereochemistry of this compound derivatives plays a crucial role in determining the regio- and stereoselectivity of various reactions. For instance, the oxymercuration of substituted methylenecyclohexanes shows a preference for axial attack of the hydroxide ion in unhindered systems, while steric effects dominate in hindered compounds []. Similarly, in radical carboazidation reactions, the presence and position of substituents significantly influence the diastereoselectivity, with axial attack being generally preferred for cyclohexyl radicals [].
Q4: What are some common reactions that this compound undergoes?
A4: this compound participates in various reactions, including:
- Isomerization Polymerization: this compound can undergo isomerization polymerization in the presence of catalysts like diimine-Pd complexes, leading to polymers with varying cyclohexylene group configurations [].
- Pyrolysis: At high temperatures, this compound decomposes primarily through ring fission and dehydrogenation, yielding a mixture of hydrocarbons, including toluene and benzene [].
- Oxymercuration: this compound undergoes oxymercuration reactions with mercuric salts, leading to the formation of hydroxymercurials. The stereochemistry of the products is influenced by the substituents on the ring [, , ].
- Ozonolysis: The ozonolysis of this compound has been studied extensively, particularly in the context of atmospheric chemistry. The reaction yields a complex mixture of products, including secondary organic aerosols (SOAs) composed of various organic acids and dimers [, ].
Q5: How is this compound used in organic synthesis?
A6: this compound serves as a valuable building block in organic synthesis. A notable example is its use in this compound annulation reactions, which allow for the efficient construction of complex ring systems. These annulation strategies often involve the addition of organometallic reagents to cyclic enones, followed by cyclization of the resulting intermediates [, , , ].
Q6: How has computational chemistry been employed in the study of this compound?
A7: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound. Various methods, including molecular mechanics (MM2') [] and density functional theory (DFT) [, , ], have been employed to:
- Investigate conformational behavior: Computational studies have helped elucidate the conformational preferences of this compound and its derivatives, providing insights into the factors influencing the equilibrium between different conformers [, , , ].
- Explore reaction mechanisms: Theoretical calculations have been used to investigate the mechanisms of reactions involving this compound, such as the stereoselectivity of electrophilic additions [] and the rearrangement of radical cations [].
- Predict thermodynamic properties: Computational methods have enabled the estimation of thermodynamic parameters like enthalpies of formation for this compound and related compounds [].
Q7: What is the environmental impact of this compound?
A8: The ozonolysis of this compound in the atmosphere contributes to the formation of secondary organic aerosols (SOAs) [, ]. SOAs have implications for air quality, climate change, and human health. Understanding the mechanisms of SOA formation from this compound is crucial for developing effective strategies to mitigate their negative impacts.
Q8: What research is being done on the environmental fate and degradation of this compound?
A9: While specific information on the environmental degradation of this compound is limited in the provided research, its atmospheric ozonolysis and subsequent SOA formation have been investigated [, ]. This research focuses on identifying and quantifying the reaction products, understanding the reaction mechanisms, and evaluating the impact of different reaction conditions on SOA composition.
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